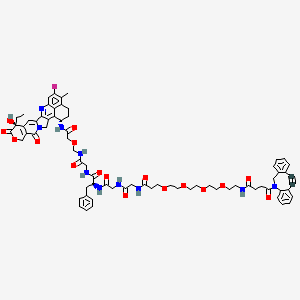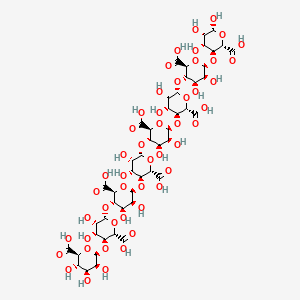
Glucosinalbate (potassium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glucosinalbate (potassium) is a naturally occurring compound found in plants of the Brassicaceae family, such as broccoli, cabbage, and radish. It is a type of glucosinolate, which are sulfur- and nitrogen-containing glycosides. These compounds are known for their role in plant defense mechanisms and their potential health benefits for humans .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of glucosinalbate (potassium) typically involves the extraction from plant sources. One common method is the use of solid-phase extraction (SPE) with dimethylaminopropyl (DEA)-based weak anion exchange cartridges. This method is efficient and allows for the extraction and purification of glucosinolates from plant tissues .
Industrial Production Methods
Industrial production of glucosinalbate (potassium) often involves large-scale extraction from Brassicaceae plants. The process includes harvesting the plants, followed by extraction using solvents such as methanol or water. The extracted glucosinolates are then purified using techniques like ion-exchange chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Glucosinalbate (potassium) undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by the enzyme myrosinase, resulting in the formation of isothiocyanates, thiocyanates, and nitriles.
Oxidation and Reduction: These reactions can modify the side chains of glucosinolates, altering their biological activity.
Common Reagents and Conditions
Myrosinase: An enzyme that catalyzes the hydrolysis of glucosinolates.
Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.
Reducing Agents: Such as sodium borohydride, used in reduction reactions.
Major Products Formed
Isothiocyanates: Known for their antimicrobial and anticancer properties.
Thiocyanates: Have various biological activities.
Nitriles: Formed under specific conditions during hydrolysis.
Applications De Recherche Scientifique
Glucosinalbate (potassium) has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of bioactive compounds.
Biology: Studied for its role in plant defense mechanisms and its effects on herbivores and pathogens.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of natural pesticides and biofumigants.
Mécanisme D'action
The biological activity of glucosinalbate (potassium) is primarily due to its hydrolysis products. When the plant tissue is damaged, myrosinase enzyme comes into contact with glucosinalbate, leading to the formation of isothiocyanates, thiocyanates, and nitriles. These compounds exert their effects by interacting with various molecular targets and pathways, including:
Antimicrobial Activity: Disrupting microbial cell membranes and inhibiting enzyme activity.
Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation.
Comparaison Avec Des Composés Similaires
Glucosinalbate (potassium) is unique among glucosinolates due to its specific side chain structure. Similar compounds include:
Sinigrin: Precursor to allyl isothiocyanate.
Glucotropaeolin: Precursor to benzyl isothiocyanate.
Gluconasturtiin: Precursor to phenethyl isothiocyanate.
These compounds share similar hydrolysis pathways but differ in their side chains, leading to variations in their biological activities and applications.
Propriétés
Formule moléculaire |
C15H20KNO9S2 |
|---|---|
Poids moléculaire |
461.6 g/mol |
Nom IUPAC |
potassium;[(E)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino]methanesulfonate |
InChI |
InChI=1S/C15H21NO9S2.K/c17-6-10-12(19)13(20)14(21)15(25-10)26-11(16-7-27(22,23)24)5-8-1-3-9(18)4-2-8;/h1-4,10,12-15,17-21H,5-7H2,(H,22,23,24);/q;+1/p-1/b16-11+;/t10-,12-,13+,14-,15+;/m1./s1 |
Clé InChI |
GMMRVBVLJPVVTJ-SWKZEUNZSA-M |
SMILES isomérique |
C1=CC(=CC=C1C/C(=N\CS(=O)(=O)[O-])/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O.[K+] |
SMILES canonique |
C1=CC(=CC=C1CC(=NCS(=O)(=O)[O-])SC2C(C(C(C(O2)CO)O)O)O)O.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


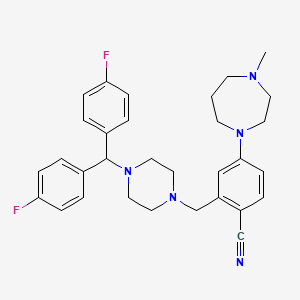
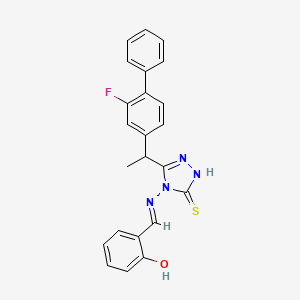

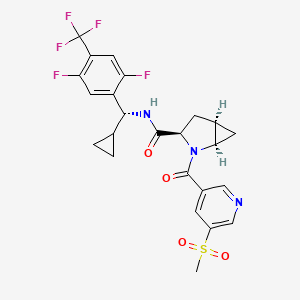
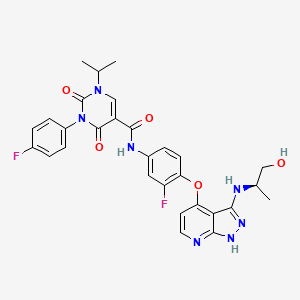

![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-[(Z)-hexadec-9-enoyl]oxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] heptadecanoate](/img/structure/B15142024.png)
![N-[9-[(2R,4S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B15142030.png)

![2',7'-difluoro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B15142037.png)

